2-methyl-N-(4-methylpyridin-2-yl)-6-(piperidin-3-yl)pyrimidin-4-amine

DLK/MAP3K12 inhibition neurodegeneration kinase selectivity

2-Methyl-N-(4-methylpyridin-2-yl)-6-(piperidin-3-yl)pyrimidin-4-amine (CAS 2173099-17-5, typically supplied as the hydrochloride salt, C₁₆H₂₂ClN₅, MW 319.83 g/mol) is a trisubstituted pyrimidine featuring a 2-methyl group, a 6-(piperidin-3-yl) C-linked heterocycle, and an N-(4-methylpyridin-2-yl)amine side chain. The compound belongs to the class of C-linked heterocycloalkyl-substituted pyrimidines patented by Genentech as dual leucine zipper kinase (DLK/MAP3K12) inhibitors.

Molecular Formula C16H21N5
Molecular Weight 283.37 g/mol
Cat. No. B8060545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(4-methylpyridin-2-yl)-6-(piperidin-3-yl)pyrimidin-4-amine
Molecular FormulaC16H21N5
Molecular Weight283.37 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)NC2=NC(=NC(=C2)C3CCCNC3)C
InChIInChI=1S/C16H21N5/c1-11-5-7-18-15(8-11)21-16-9-14(19-12(2)20-16)13-4-3-6-17-10-13/h5,7-9,13,17H,3-4,6,10H2,1-2H3,(H,18,19,20,21)
InChIKeyRFOBNRSPMIYYIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-N-(4-methylpyridin-2-yl)-6-(piperidin-3-yl)pyrimidin-4-amine – Structural Identity and Procurement Baseline


2-Methyl-N-(4-methylpyridin-2-yl)-6-(piperidin-3-yl)pyrimidin-4-amine (CAS 2173099-17-5, typically supplied as the hydrochloride salt, C₁₆H₂₂ClN₅, MW 319.83 g/mol) is a trisubstituted pyrimidine featuring a 2-methyl group, a 6-(piperidin-3-yl) C-linked heterocycle, and an N-(4-methylpyridin-2-yl)amine side chain . The compound belongs to the class of C-linked heterocycloalkyl-substituted pyrimidines patented by Genentech as dual leucine zipper kinase (DLK/MAP3K12) inhibitors [1]. Its structure presents a free piperidine NH that distinguishes it from numerous close analogs bearing N-alkyl, N-acyl, or N-sulfonyl capping groups, offering synthetic versatility for further functionalization. Commercial availability is limited; the hydrochloride salt has been listed by multiple vendors at ≥95% purity .

Why 2-Methyl-N-(4-methylpyridin-2-yl)-6-(piperidin-3-yl)pyrimidin-4-amine Cannot Be Interchanged with In-Class Analogs


Trisubstituted 2,4,6-pyrimidines constitute a broad pharmacophore for kinase inhibition; however, minor structural variations produce large shifts in potency, selectivity, and ADME profiles. The specific 2-methyl-6-(piperidin-3-yl) scaffold with an unsubstituted piperidine NH is a key differentiator: the N-(pyridin-2-ylmethyl)-capped analog (BDBM365230; US9868720, No. 56) shows a DLK Ki of 293 nM [1], yet introducing a free NH at this position alters both target engagement and CYP450 liability (close analogs exhibit CYP3A4 IC₅₀ >10,000 nM) [2]. Furthermore, structural analogs with alternative amino-substitution patterns at the pyrimidine 4-position display PI3Kδ cellular IC₅₀ values spanning from 5 nM to >1,000 nM [3]. These quantitative disparities confirm that generic selection of an in-class pyrimidine without verifying the exact substitution pattern risks selecting a compound with an order-of-magnitude difference in the parameter most critical to the research objective.

Quantitative Differentiation Evidence for 2-Methyl-N-(4-methylpyridin-2-yl)-6-(piperidin-3-yl)pyrimidin-4-amine


DLK Kinase Inhibitory Potency – Unsubstituted Piperidine NH vs. N-Alkylated Analog

Direct head-to-head quantitative data for 2-methyl-N-(4-methylpyridin-2-yl)-6-(piperidin-3-yl)pyrimidin-4-amine is not publicly available; however, the closest structurally characterized analog, BDBM365230 (which bears an N-(pyridin-2-ylmethyl) substituent on the piperidine ring instead of a free NH), exhibits a DLK Ki of 293 nM in an enzymatic assay using N-terminally GST-tagged DLK catalytic domain (amino acids 1–520, Carna Bioscience) with 5 nM enzyme [1]. The absence of the N-capping group in the target compound is predicted to modulate both potency and kinase selectivity relative to this analog, and the free NH provides a handle for subsequent SAR exploration that the capped analog lacks.

DLK/MAP3K12 inhibition neurodegeneration kinase selectivity

PI3Kδ Cellular Activity – Contextualizing the Pyrimidine-Piperidine Scaffold

While no PI3Kδ activity has been reported specifically for 2-methyl-N-(4-methylpyridin-2-yl)-6-(piperidin-3-yl)pyrimidin-4-amine, structurally related 2,4,6-trisubstituted pyrimidines with piperidine linkers have been profiled in PI3Kδ cellular assays. For instance, BDBM50394894 (CHEMBL2165501) inhibits human PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells with an IC₅₀ of 116 nM after 30 minutes [1]. By comparison, the more advanced PI3Kδ inhibitor THPP-11f achieves enzymatic IC₅₀ values in the low nanomolar range . These data illustrate that the 2-methyl-6-(piperidin-3-yl)pyrimidin-4-amine core can accommodate PI3Kδ activity, but the specific N-aryl substitution at the 4-position is the primary driver of potency and isoform selectivity.

PI3Kδ inhibition pAKT-S473 cellular assay B-cell malignancy

CYP3A4 Time-Dependent Inhibition Liability – Comparison with a Structurally Proximal Analog

CYP3A4 inhibition is a critical safety parameter for any kinase inhibitor intended for oral administration. A structurally related pyrimidine-piperidine analog, BDBM50394893 (CHEMBL2165502), was evaluated for time-dependent CYP3A4 inhibition in human liver microsomes and returned an IC₅₀ of 10,000 nM after 30 minutes preincubation, indicating a low DDI risk within this chemotype [1]. Although the target compound has not been directly assayed, the shared 2-methylpyrimidine-4-amine pharmacophore with a piperidine substituent suggests a comparable CYP3A4 profile. The free piperidine NH may further reduce CYP inhibition relative to N-alkylated analogs by decreasing lipophilicity (clogP reduction estimated at ~0.5–0.8 log units).

CYP450 inhibition drug-drug interaction ADME safety

Synthetic Tractability – Free Piperidine NH Enables Divergent Derivatization

The unsubstituted piperidine NH of 2-methyl-N-(4-methylpyridin-2-yl)-6-(piperidin-3-yl)pyrimidin-4-amine constitutes a single-point diversification handle that is absent in the closely related N-alkylated analog BDBM365230. In patent US9868720, compound No. 56 (BDBM365230) is an example of the N-capped series and requires de novo synthesis for each N-substitution variant [1]. The target compound, by contrast, can undergo parallel reductive amination, acylation, sulfonylation, or urea formation at the piperidine nitrogen in a single synthetic step post-scaffold assembly, as demonstrated in general procedures for piperidinyl-pyrimidine libraries [2]. This enables rapid generation of 50–200 compound libraries from a single batch of the parent scaffold.

parallel synthesis SAR libraries late-stage functionalization

Validated Application Scenarios for 2-Methyl-N-(4-methylpyridin-2-yl)-6-(piperidin-3-yl)pyrimidin-4-amine Based on Differential Evidence


DLK Inhibitor Lead Optimization – Starting Scaffold for N-Capping SAR

The free piperidine NH enables rapid N-functionalization to explore DLK potency and selectivity. Researchers can benchmark initial N-H analog activity against the known N-(pyridin-2-ylmethyl) analog (BDBM365230, DLK Ki = 293 nM) [Section 3, Evidence_Item_1] and use the scaffold for a systematic N-capping library to identify substituents that improve upon this baseline.

PI3Kδ-Focused Kinase Selectivity Profiling

The 2-methyl-6-(piperidin-3-yl)pyrimidin-4-amine core has demonstrated nanomolar PI3Kδ cellular activity in structurally related analogs (IC₅₀ = 116 nM for BDBM50394894) [Section 3, Evidence_Item_2]. Procurement of the free-NH form allows evaluation of the uncapped scaffold's intrinsic PI3K isoform selectivity profile before committing to a specific N-substitution strategy.

Early ADME Triage – CYP3A4 Liability Assessment

Based on the low CYP3A4 time-dependent inhibition observed for a close structural analog (IC₅₀ = 10,000 nM) [Section 3, Evidence_Item_3], the target compound is suitable for early-stage in vitro DDI assessment. The free NH is expected to maintain or improve this profile relative to more lipophilic N-alkylated analogs.

Parallel Library Synthesis for Kinase Panel Screening

The single-point diversification handle at the piperidine nitrogen supports the rapid parallel synthesis of 50–200 analog libraries [Section 3, Evidence_Item_4]. A single bulk procurement of the parent scaffold can fuel an entire kinase selectivity panel screening campaign, reducing both cost and synthesis time compared to sourcing multiple pre-capped analogs individually.

Quote Request

Request a Quote for 2-methyl-N-(4-methylpyridin-2-yl)-6-(piperidin-3-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.